1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine” were not found, there have been major advances in the synthesis of piperazines, which is the core structure of this compound . These methods focus on C–H functionalization .Molecular Structure Analysis
The molecular weight of “1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine hydrochloride” is 252.72 . The InChI code is1S/C7H12N4O2S.ClH/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11;/h5-6,8H,1-4H2,(H,9,10);1H
.
Scientific Research Applications
Anti-Inflammatory Activity
A study by Ahmed et al. (2017) synthesized a series of compounds related to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine and evaluated their anti-inflammatory activity. These compounds showed significant in-vitro anti-inflammatory activity using the HRBC membrane stabilization method and in-vivo anti-inflammatory activity in a rat paw oedema model (Ahmed, Molvi, & Khan, 2017).
Antibacterial and Antifungal Activities
Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds structurally similar to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These compounds exhibited moderate to significant antibacterial and antifungal activities in vitro, with some showing remarkable and broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. The synthesized 1,4-dialkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines showed strong improvement in glucose tolerance without side effects in a rat model of type II diabetes (Le Bihan et al., 1999).
Anticancer Activity
Al-Soud et al. (2021) reported the synthesis of 4-nitroimidazole derivatives, including those structurally related to 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These compounds were assessed for their antiproliferative inhibition potency against various human cancer cell lines, showing significant anticancer effects (Al-Soud et al., 2021).
Antimicrobial Studies
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and screened them for in vitro antimicrobial activities. Several compounds showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Enzyme Mimics
Santagostini et al. (1999) synthesized ligands derived from l-histidine, including structures resembling 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine. These were employed for the synthesis of copper(II) complexes that mimic the stereochemical properties of copper enzymes in blue copper oxidases (Santagostini et al., 1999).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the imidazole ring is highly soluble in water and other polar solvents , which suggests that the compound’s action could be influenced by the polarity of its environment.
properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-11-6-8(10-7-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZERJKZDVDESRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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